molecular formula C15H23N3O2 B8342114 1-Isopentyl-4-(4-nitrophenyl)piperazine

1-Isopentyl-4-(4-nitrophenyl)piperazine

Cat. No.: B8342114
M. Wt: 277.36 g/mol
InChI Key: NRPCXOOXZNMKDK-UHFFFAOYSA-N
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Description

1-Isopentyl-4-(4-nitrophenyl)piperazine is a piperazine derivative featuring a 4-nitrophenyl group at the 4-position and an isopentyl (3-methylbutyl) chain at the 1-position. Piperazine derivatives are widely studied for their versatility in medicinal chemistry, often serving as key intermediates or bioactive molecules. The synthesis of such compounds typically involves nucleophilic substitution reactions or ring-opening strategies using cyclic tertiary amines, as demonstrated in the preparation of sulfur-containing ethyl piperazine analogs . The isopentyl substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as solubility, metabolic stability, and membrane permeability.

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

1-(3-methylbutyl)-4-(4-nitrophenyl)piperazine

InChI

InChI=1S/C15H23N3O2/c1-13(2)7-8-16-9-11-17(12-10-16)14-3-5-15(6-4-14)18(19)20/h3-6,13H,7-12H2,1-2H3

InChI Key

NRPCXOOXZNMKDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical profiles of piperazine derivatives are highly dependent on substituent groups. Key comparisons include:

Compound Name Substituents at 1-/4-Positions Key Functional Features
1-Isopentyl-4-(4-nitrophenyl)piperazine Isopentyl (branched alkyl) / 4-nitrophenyl Enhanced lipophilicity, steric bulk
1-Phenyl-4-(4-nitrophenyl)piperazine Phenyl / 4-nitrophenyl Aromatic π-stacking potential
1-Benzyl-4-(4-nitrophenyl)piperazine Benzyl / 4-nitrophenyl Moderate lipophilicity, metabolic stability
1-Sulfonamide-4-(4-nitrophenyl)piperazine Sulfonamide / 4-nitrophenyl Hydrogen-bonding capacity, polar surface area

Physicochemical Properties

  • Solubility: Piperazine derivatives with ethylene spacers (e.g., quinolone-linked compounds in ) exhibit >80 μM solubility at pH 2.0–6.5, whereas direct attachment of aromatic groups (e.g., phenyl) reduces solubility to <20 μM. The isopentyl group’s hydrophobicity may lower aqueous solubility relative to polar substituents .
  • Metabolic Stability : Piperazine rings are metabolic hotspots. Deethylation and oxidation occur in compounds with labile N-alkyl groups (). The isopentyl group’s branched structure may slow oxidative metabolism compared to linear chains.

Crystallographic and Conformational Analysis

Crystal structures of 4-nitrophenylpiperazinium salts () reveal that substituents influence packing motifs. For example:

  • Axial vs. equatorial orientation of exocyclic N–C bonds affects hydrogen-bonding networks.
  • π–π stacking in 4-nitrophenyl groups dominates packing in some salts (e.g., III in ). The isopentyl group’s bulk may disrupt such interactions, altering crystallization behavior.

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